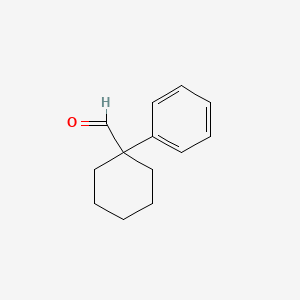

1-Phenylcyclohexanecarbaldehyde

CAS No.: 22612-69-7

Cat. No.: VC13455891

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22612-69-7 |

|---|---|

| Molecular Formula | C13H16O |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 1-phenylcyclohexane-1-carbaldehyde |

| Standard InChI | InChI=1S/C13H16O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |

| Standard InChI Key | CHNMUXHAGUGWJF-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C=O)C2=CC=CC=C2 |

| Canonical SMILES | C1CCC(CC1)(C=O)C2=CC=CC=C2 |

Introduction

1-Phenylcyclohexanecarbaldehyde is an organic compound with the molecular formula C13H16O and a molecular weight of 188.26 g/mol. It consists of a cyclohexane ring substituted with a phenyl group and a formyl group, making it an aldehyde derivative. This compound is identified by its CAS number 22612-69-7 and is widely used in organic synthesis, pharmaceutical applications, and material science due to its unique chemical properties.

Key Features

-

The presence of the phenyl group enhances the stability of the molecule through resonance.

-

The aldehyde group imparts high reactivity, making it suitable for various organic reactions like nucleophilic addition and oxidation.

Laboratory Synthesis

1-Phenylcyclohexanecarbaldehyde can be synthesized by oxidizing 1-phenylcyclohexanol using oxidizing agents such as:

-

Pyridinium chlorochromate (PCC)

-

Chromium trioxide (CrO3) in acidic conditions.

Industrial Production

In industrial settings, large-scale oxidation processes are employed, often using cost-effective oxidizing agents to achieve high yields. Reaction conditions are optimized based on desired purity levels.

Organic Synthesis

1-Phenylcyclohexanecarbaldehyde serves as an intermediate in the synthesis of complex organic molecules due to its reactivity. It is particularly useful for creating compounds with tailored chemical functionalities.

Pharmaceutical Development

This compound is used in the development of pharmaceutical products, leveraging its ability to form derivatives with specific biological activities.

Material Science

It is employed in the synthesis of advanced materials such as polymers, where its structural properties contribute to unique material characteristics.

Biological Studies

The aldehyde group allows it to participate in enzymatic reactions and metabolic pathway studies, making it valuable for biochemical research.

Oxidation

Reaction: Conversion to 1-phenylcyclohexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction

Reaction: Reduction to 1-phenylcyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution

Reaction: Replacement of the formyl group by other functional groups through nucleophilic substitution under basic or acidic conditions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 1-Phenylcyclohexanoic acid |

| Reduction | NaBH4, LiAlH4 | 1-Phenylcyclohexanol |

| Substitution | Various nucleophiles | Functionalized derivatives |

Mechanism of Action

The aldehyde group in 1-Phenylcyclohexanecarbaldehyde undergoes nucleophilic addition reactions due to the electrophilic nature of the carbon atom in the -CHO group. The phenyl group provides resonance stabilization, influencing reactivity patterns and enhancing its utility as an intermediate.

Comparison with Related Compounds

| Compound | Key Difference | Applications |

|---|---|---|

| Cyclohexanecarbaldehyde | Lacks phenyl group; less stable/reactive | Limited use in organic synthesis |

| 1-Phenylcyclohexanol | Alcohol derivative; different reactivity | Precursor for aldehydes |

| 1-Phenylcyclohexanone | Ketone derivative; distinct reaction pathways | Used in ketone-specific syntheses |

Toxicology and Safety Considerations

While specific toxicological data on 1-Phenylcyclohexanecarbaldehyde may be limited, aldehydes are generally known for their potential irritant effects on skin, eyes, and respiratory systems. Proper handling protocols include:

-

Use of gloves and eye protection.

-

Adequate ventilation during handling.

Further studies may be required to fully understand its long-term biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume